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Compound of Interest

Compound Name: JTV-519 fumarate

Cat. No.: B2872935

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cardioprotective properties of JTV-519
fumarate (also known as K201), a novel 1,4-benzothiazepine derivative. JTV-519 has
demonstrated significant potential in mitigating cardiac dysfunction, particularly in the context of
heart failure and arrhythmias. This document provides a comprehensive overview of its
mechanism of action, quantitative data from key studies, detailed experimental protocols, and
visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Stabilizing the
Ryanodine Receptor

The primary cardioprotective effect of JTV-519 stems from its ability to stabilize the cardiac
ryanodine receptor (RyR2) in its closed state.[1][2] RyR2 is a critical intracellular calcium
release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. In pathological
conditions such as heatrt failure, RyR2 can become "leaky," leading to an abnormal diastolic
efflux of calcium from the SR.[3] This calcium leak can trigger delayed afterdepolarizations,
leading to cardiac arrhythmias, and can also contribute to contractile dysfunction.[1][4]

JTV-519 is believed to exert its stabilizing effect by increasing the binding affinity of calstabin-2
(FKBP12.6) to RyR2.[2][5] Calstabin-2 is a regulatory protein that naturally stabilizes the closed
conformation of the RyR2 channel.[2] However, there is also evidence to suggest that JTV-519
can directly act on the RyR2 channel, independent of its interaction with calstabin-2, to prevent
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conformational changes that lead to calcium leakage.[1] By preventing this diastolic calcium
leak, JTV-519 helps to maintain proper intracellular calcium homeostasis, thereby preventing
arrhythmias and improving overall cardiac function.[1][4]

Beyond its primary action on RyR2, JTV-519 has been shown to be a multi-channel blocker,
affecting various other ion channels in cardiomyocytes, which contributes to its antiarrhythmic
properties.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of JTV-519
fumarate from various preclinical studies.

Table 1: Effects of JTV-519 on Ryanodine Receptor (RyR2) and SERCA
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Parameter Species

Preparation

JTV-519
Concentrati
on

Effect Citation

RyR2

EC50 for
Caz2+
activation of Not Specified
[3H]ryanodin

e binding

Not Specified

Not Specified

Increased
from 180 + 16
nM to 260 + 2
nM

SERCA

IC50 for
SERCA-
dependent
ATPase

activity

Cardiac

Muscle

Microsomes

at 200 uM
Ca2+

130 uM 5]

IC50 for
SERCA-
dependent
ATPase

activity

Cardiac

Muscle

Microsomes

at 2 uM Ca2+

19 uM 5]

IC50 for
SERCA-
dependent
ATPase

Cardiac

Muscle

activity

Microsomes

at 0.25 uM
Caz2+

9 uM [5]

Table 2: Effects of JTV-519 on Cardiac lon Channels
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lon Channel . JTV-519 o o
Species . % Inhibition Citation
Current Concentration
L-type Ca2+
Rat 1.0 uM 22.0 +3.3% [7]
current (ICa)
L-type Ca2+
Rat 3.0 uM 59.6 £+ 1.4% [7]
current (ICa)
Blocks in a
] voltage- and
Sodium Current . -
(INa) Not Specified Not Specified frequency- [5]
a
dependent
manner
Inward Rectifying B -
Not Specified Not Specified Blocked [5]
K+ Current (IK1)
Rapidly
Activating N N
Not Specified Not Specified Blocked [5]

Delayed Rectifier
K+ Current (IKr)

Muscarinic

Acetylcholine

Receptor- Not Specified Not Specified Blocked [5]
Operated K+

Current (IKACh)

Table 3: Effects of JTV-519 on Cardiac Function
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) JTV-519 o .
Parameter Animal Model Outcome Citation
Treatment
Left Ventricular
Developed Improved in a
Pressure (% Isolated Rat concentration-
0.3-3.0 uM [7]
recovery after Heart dependent
ischemia/reperfu manner
sion)
Postischemic
) Reduced
Reperfusion )
Isolated Rat increase from
Intracellular 0.3 uM [7]
Heart 42.7+3.2% to
Ca2+ (% change
_ 18.4+9.1%
from baseline)
) ] ) Significantly
Diastolic Ca2+ Rat Ventricular
] 1.0 umol/L reduced [8]
Events Cardiomyocytes ]
magnitude
Diastolic ) Reduced from
) Rat Ventricular
Contractile ] 1.0 pumol/L 490+ 0.73 to [8]
Cardiomyocytes
Events (% RCL) 0.77 £0.33
Ca2+ Spark Murine Significantly
) 1 umol-L-1 [6]
Frequency Cardiomyocytes reduced

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of
JTV-519's cardioprotective properties.

Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating viable cardiomyocytes for in
vitro studies.

Materials:
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Langendorff perfusion system
Collagenase (Type Il)
Protease (Type XIV)

Calcium-free Tyrode's solution (in mM: 137 NacCl, 5.4 KCI, 1.2 MgClI2, 1.2 NaH2P0O4, 10
glucose, 20 HEPES; pH 7.3)

Enzyme solution (Calcium-free Tyrode's with 0.5 mg/ml collagenase and 0.06 mg/ml
protease)

HEPES-buffered external solution (in mM: 137 NaCl, 5.4 KCI, 1 CaCl2, 1.2 MgCl2, 1.2
NaH2PO4, 20 glucose, 20 HEPES; pH 7.4)

Procedure:

Anesthetize the animal (e.g., rat) and quickly excise the heart.

Mount the heart on the Langendorff apparatus and perfuse with oxygenated, 37°C calcium-
free Tyrode's solution for 5 minutes to wash out the blood.

Switch the perfusion to the enzyme solution and digest for approximately 15 minutes.

Remove the heart from the apparatus, mince the ventricular tissue into small pieces in the
external solution.

Gently triturate the tissue with a pipette to release individual cardiomyocytes.
Filter the cell suspension to remove undigested tissue.
Allow the myocytes to settle by gravity and resuspend in fresh external solution.

Gradually reintroduce calcium to the myocytes to avoid calcium paradox.

Induction of Tachycardia-Induced Heart Failure

This protocol describes a common in vivo model for studying heart failure.
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Materials:

e Pacemaker

e Fluoroscopy or echocardiography equipment
 Sterile surgical instruments

Procedure:

» Under general anesthesia and sterile conditions, implant a pacemaker lead into the right
ventricle or right atrium of the experimental animal (e.g., dog or pig).

e Connect the lead to a pacemaker generator implanted subcutaneously.

o After a recovery period, program the pacemaker to pace the heart at a high rate (e.g., 220-
240 beats per minute) continuously for several weeks (typically 3-4 weeks).

o Monitor the development of heart failure using echocardiography to assess parameters such
as ejection fraction, left ventricular dimensions, and fractional shortening.

e Once heart failure is established, the animal model can be used to test the effects of
therapeutic interventions like JTV-519.

Measurement of Calcium Sparks

This protocol outlines the use of confocal microscopy and a fluorescent calcium indicator to
visualize subcellular calcium release events.

Materials:

Isolated cardiomyocytes

Fluo-4 AM (calcium indicator)

Pluronic F-127

Confocal microscope with line-scanning capabilities
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Image analysis software

Procedure:

Load the isolated cardiomyocytes with Fluo-4 AM by incubating them in a solution containing
the dye and Pluronic F-127 for a specified time.

Wash the cells to remove excess dye.

Place the coverslip with the loaded cells on the stage of the confocal microscope.

Use the line-scan mode to acquire images along a single line within a cardiomyocyte at a
high temporal resolution.

Excite the Fluo-4 at 488 nm and collect the emission fluorescence above 505 nm.

Record spontaneous calcium sparks in resting cardiomyocytes or under conditions of cellular
stress.

Analyze the recorded images to determine the frequency, amplitude, and spatial and
temporal properties of the calcium sparks.

Patch-Clamp Electrophysiology

This protocol is a standard technique for studying the effects of JTV-519 on various cardiac ion

channels.

Materials:

Isolated cardiomyocytes

Patch-clamp amplifier and data acquisition system

Micropipette puller and polisher

Borosilicate glass capillaries

Internal (pipette) and external (bath) solutions specific for the ion channel of interest
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Procedure:

Pull and fire-polish glass micropipettes to have a resistance of 2-5 MQ when filled with the
internal solution.

e Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted
microscope.

» Using a micromanipulator, carefully approach a myocyte with the micropipette and form a
high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

e Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration,
allowing electrical access to the cell's interior.

o Apply a series of voltage-clamp protocols to elicit and record the specific ion channel
currents of interest (e.g., ICa, IKr, INa).

o Perfuse the cell with the external solution containing different concentrations of JTV-519 to
determine its effects on the channel's current amplitude and kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways
influenced by JTV-519 and a typical experimental workflow for its investigation.
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Caption: JTV-519 signaling pathway in cardiomyocytes.
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Caption: Experimental workflow for investigating JTV-519.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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